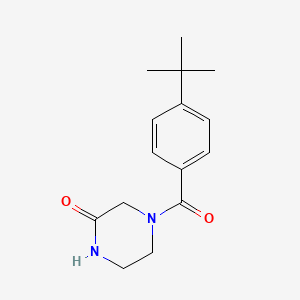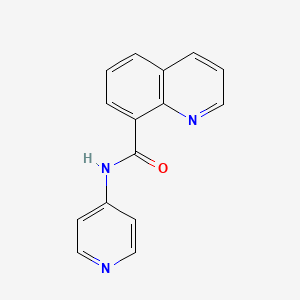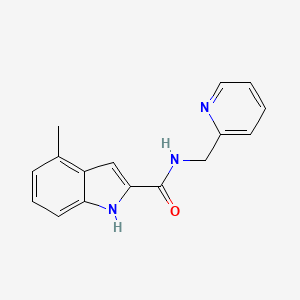
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MI2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MI2 is a potent inhibitor of the transcription factor MYC, which is frequently overexpressed in cancer cells and plays a critical role in tumorigenesis.
作用机制
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide binds to the MYC-MAX heterodimer, which is a complex that regulates the expression of genes involved in cell proliferation and survival. By binding to this complex, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide disrupts the transcriptional activity of MYC, leading to the downregulation of MYC target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In a mouse model of lymphoma, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide treatment led to a significant reduction in tumor growth and prolonged survival. 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
实验室实验的优点和局限性
One advantage of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer biology. However, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which may limit its use in vivo. Additionally, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
Future research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide as a combination therapy with other anticancer agents. Finally, the role of MYC in cancer biology is still not fully understood, and research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could provide valuable insights into the mechanisms underlying MYC-driven tumorigenesis.
合成方法
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, including the coupling of 4-methylindole-2-carboxylic acid with pyridine-2-methylamine, followed by the introduction of a carboxamide group through the reaction with isobutyl chloroformate. The final product is obtained through a purification process using column chromatography.
科学研究应用
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in cancer research due to its ability to inhibit MYC, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. MYC is frequently overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
属性
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-7-14-13(11)9-15(19-14)16(20)18-10-12-6-2-3-8-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLERCFFQJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

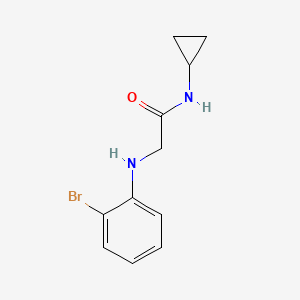
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
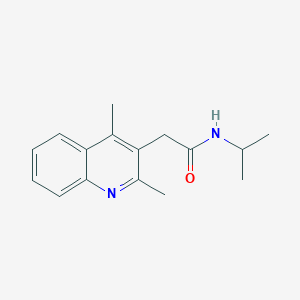

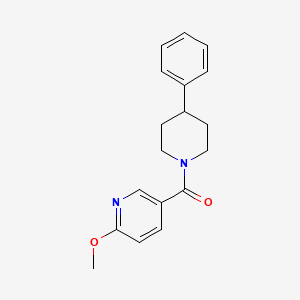
![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)


